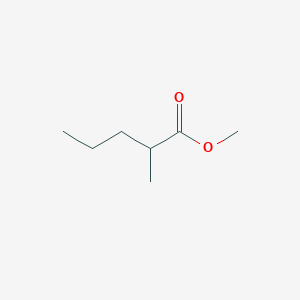

Methyl 2-methylpentanoate

Descripción general

Descripción

Methyl 2-methylpentanoate, also known as methyl 2-methylvalerate, is an organic compound with the molecular formula C7H14O2. It is a methyl ester derived from 2-methylpentanoic acid. This compound is characterized by its fruity odor and is commonly used in fragrances, beauty care products, soaps, and laundry detergents . It is also utilized as a plasticizer in the manufacture of plastics and as an insecticide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-methylpentanoate can be synthesized through the esterification of 2-methylpentanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methylpentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpentanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol, 2-methylpentanol, using reducing agents such as lithium aluminum hydride.

Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: 2-methylpentanoic acid and methanol.

Reduction: 2-methylpentanol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Flavoring Agent in Food Industry

Methyl 2-methylpentanoate is widely recognized for its application as a flavoring agent. It imparts a fruity flavor profile that is desirable in numerous food products.

- Application Examples :

- Used in beverages and confectionery to enhance sweetness and fruitiness.

- Incorporated into dairy products to provide a creamy, fruity note.

Data Table: Flavor Profile Analysis

| Product Type | Flavor Contribution | Concentration Used (ppm) |

|---|---|---|

| Beverages | Fruity | 50-100 |

| Confectionery | Sweet | 20-50 |

| Dairy Products | Creamy, fruity | 10-30 |

Perfumery and Cosmetics

In the perfumery industry, this compound serves as an essential ingredient due to its pleasant odor characteristics. It is often blended with other fragrance components to create complex scent profiles.

- Application Examples :

- Used in perfumes and colognes to add fruity and floral notes.

- Incorporated into cosmetic products such as lotions and creams for fragrance enhancement.

Case Study: Perfume Formulation

A study demonstrated the effectiveness of this compound when blended with traditional floral notes. The resulting perfume exhibited enhanced longevity and a more robust scent profile compared to formulations lacking this ester.

Cosmetic Preparations

This compound is utilized in various cosmetic formulations for its aromatic properties and skin-conditioning effects.

- Application Examples :

- Incorporated into creams, lotions, and body washes.

- Acts as a carrier for other active ingredients due to its emulsifying properties.

Data Table: Cosmetic Application Analysis

| Cosmetic Product Type | Functionality | Concentration Used (%) |

|---|---|---|

| Lotions | Fragrance enhancer | 0.5-1 |

| Creams | Skin conditioning | 0.1-0.5 |

| Body Washes | Fragrance enhancer | 0.05-0.3 |

Industrial Applications

Beyond food and cosmetics, this compound finds applications in industrial settings as a solvent and intermediate in chemical synthesis.

- Application Examples :

- Used in the production of surfactants and emulsifiers.

- Acts as a precursor for synthesizing other organic compounds.

Mecanismo De Acción

The mechanism of action of methyl 2-methylpentanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. As a plasticizer, it integrates into polymer matrices, enhancing flexibility and durability. The exact molecular targets and pathways involved vary based on the context of its use.

Comparación Con Compuestos Similares

Methyl pentanoate: Similar structure but lacks the methyl group on the second carbon.

Ethyl 2-methylpentanoate: Similar ester but with an ethyl group instead of a methyl group.

2-methylpentanoic acid: The parent acid of methyl 2-methylpentanoate.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its fruity odor and utility in various industrial applications set it apart from other similar compounds.

Actividad Biológica

Methyl 2-methylpentanoate, also known as methyl 2-methylvalerate, is an organic compound with the molecular formula . It is classified as a methyl ester derived from 2-methylpentanoic acid. This compound is recognized for its fruity aroma and is commonly utilized in the fragrance and cosmetic industries, as well as in various scientific research applications.

Physical Properties

- Odor: Fruity

- Solubility: Soluble in organic solvents; limited solubility in water.

This compound primarily interacts with olfactory receptors, leading to the perception of its fruity scent. The compound's biological activity extends beyond olfactory stimulation; it has been found to exhibit potential antifungal properties.

Antifungal Activity

Research indicates that this compound demonstrates antifungal activity against Rhizoctonia solani, a soilborne fungal pathogen. The exact mechanism remains under investigation, but studies suggest that it may inhibit hyphal growth, contributing to its potential use in agricultural applications.

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Activity Observed | Reference |

|---|---|---|

| Rhizoctonia solani | Inhibition of hyphal growth |

Pharmacokinetics

This compound is expected to be metabolized by esterases, which hydrolyze it into its constituent alcohol and acid. This metabolic pathway plays a crucial role in its biological activity and potential therapeutic applications.

Scientific Research

This compound is utilized in various scientific fields:

- Organic Chemistry: Serves as a reagent in organic synthesis and a standard in gas chromatography.

- Biology: Investigated for interactions with enzymes and potential therapeutic uses.

- Medicine: Ongoing research explores its role in drug delivery systems.

Industrial Applications

The compound is widely used in the formulation of fragrances, flavors, and as a plasticizer in the production of plastics. Its pleasant scent makes it a valuable ingredient in consumer products ranging from cosmetics to household cleaners.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antifungal Properties Study:

- Researchers evaluated the efficacy of this compound against Rhizoctonia solani. Results indicated significant inhibition of fungal growth, suggesting its potential use as a natural fungicide.

-

Metabolic Pathway Analysis:

- A study on the metabolic pathways of fatty acid esters revealed that this compound undergoes hydrolysis by esterases, leading to the formation of biologically active metabolites that may contribute to its antifungal effects.

-

Fragrance Industry Application:

- A review on the use of volatile organic compounds (VOCs) in fragrances noted that this compound's fruity odor profile enhances product appeal, making it a popular choice among formulators.

Table 2: Summary of Research Findings

Propiedades

IUPAC Name |

methyl 2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTULNMNIVVMLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862856 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow liquid | |

| Record name | Methyl 2-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

45.00 °C. @ 0.20 mm Hg | |

| Record name | Methyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.875-0.881 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/34/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2177-77-7 | |

| Record name | Methyl 2-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KKE63345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (±)-2-methylpentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036237 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antifungal properties of Methyl 2-methylpentanoate?

A: Research suggests that this compound exhibits antifungal activity against Rhizoctonia solani, a soilborne fungal pathogen. [] While the exact mechanism of action remains to be fully elucidated, the research indicates that this volatile organic compound (VOC) can inhibit the hyphal growth of the fungus. [] Further research is needed to determine the specific molecular targets and downstream effects of this compound on Rhizoctonia solani.

Q2: How does this compound contribute to disease-suppressive soils?

A: Disease-suppressive soils exhibit a reduced incidence of plant diseases due to the presence of beneficial microorganisms. The research highlights the potential role of Streptomyces species, particularly their production of VOCs like this compound, in contributing to disease suppression. [, ] These VOCs can directly inhibit the growth of fungal pathogens like Rhizoctonia solani, thereby protecting plants from infection. [, ] Further research is crucial to understand the complex interplay between VOC-producing Streptomyces, soil microbiota, and plant pathogens in the context of disease suppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.